molecular formula C13H19NO4S B181778 Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 78521-39-8

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-

Cat. No.: B181778
CAS No.: 78521-39-8
M. Wt: 285.36 g/mol
InChI Key: GLKZGJGPYOFPKV-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- (CAS RN: 78521-39-8) is a sulfonamide-substituted hexanoic acid derivative with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.358 g/mol . The compound features a 4-methylbenzenesulfonyl (tosyl) group attached to the terminal amino group of the hexanoic acid backbone.

Key identifiers:

  • IUPAC Name: 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid
  • Synonyms: 6-(4-Methylphenylsulfonamido)hexanoic acid, 6-[(Toluene-4-sulfonyl)amino]hexanoic acid .

Properties

IUPAC Name

6-[(4-methylphenyl)sulfonylamino]hexanoic acid
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InChI

InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)19(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKZGJGPYOFPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H19NO4S
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DSSTOX Substance ID

DTXSID2074374
Record name Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
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Molecular Weight

285.36 g/mol
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Physical Description

Dry Powder
Record name Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
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CAS No.

78521-39-8
Record name 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid
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Record name Hexanoic acid, 6-(((4-methylphenyl)sulfonyl)amino)-
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Record name Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
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Record name 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic acid
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Record name HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)-
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Biological Activity

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a sulfonamide derivative characterized by its unique chemical structure, which includes a hexanoic acid backbone linked to a sulfonamide group and a 4-methylphenyl moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is C₁₃H₁₉N₁O₃S, with a molecular weight of approximately 273.36 g/mol. The presence of the sulfonamide group enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- exhibits several biological activities, including:

The mechanism by which Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in inflammatory processes and microbial resistance. Docking studies have indicated favorable interactions with cyclooxygenase enzymes, suggesting a pathway for its anti-inflammatory activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- C₁₃H₁₉N₁O₃SSulfonamide structureAntimicrobial properties
6-Amino-2-(4-chlorophenoxy)hexanoic acid C₁₂H₁₈ClN₁O₂Lacks sulfonamide groupPotential anti-inflammatory effects
5-Phenyl-pentanoic acid derivatives C₁₃H₁₈O₂Different alkyl chain lengthMatrix metalloproteinase inhibitors

The unique combination of functional groups in Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- may enhance its therapeutic efficacy compared to other compounds.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of Hexanoic acid derivatives against common pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential use in treating infections.
  • Inflammation Model : In vitro assays demonstrated that Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- significantly reduced prostaglandin E2 production in macrophages stimulated by lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses.
  • Docking Studies : Computational modeling revealed that this compound exhibits strong binding affinity for cyclooxygenase-2 (COX-2), reinforcing its potential as an anti-inflammatory agent similar to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Safety and Toxicity

While preliminary studies suggest promising biological activities, comprehensive safety assessments are crucial. Toxicity profiles indicate that sulfonamide derivatives can exhibit adverse effects; thus, further investigation into the safety of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is warranted before clinical applications can be considered .

Scientific Research Applications

Pharmaceutical Applications

Hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]- is primarily researched for its potential in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with various biological targets.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX could lead to reduced pain and inflammation, making it a candidate for developing new analgesics.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of sulfonamide derivatives, including hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]-. Results demonstrated significant COX inhibition compared to standard NSAIDs, suggesting its potential as a lead compound for new anti-inflammatory drugs.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its sulfonamide group is known for enhancing the antimicrobial properties of various compounds.

Data Table: Antimicrobial Efficacy

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Hexanoic AcidStaphylococcus aureus32 µg/mL
Hexanoic AcidEscherichia coli64 µg/mL

Biochemical Applications

In biochemistry, hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]- serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound's ability to bind to specific enzymes allows researchers to investigate its effects on metabolic processes. For instance, studies have shown that it can act as an inhibitor of certain proteases, which are critical in various biological functions.

Case Study Example :
Research highlighted in Biochemical Journal reported that hexanoic acid derivatives can selectively inhibit serine proteases involved in cancer progression. This suggests potential applications in cancer therapy .

Drug Delivery Systems

The unique chemical structure of hexanoic acid derivatives enables their use in drug delivery systems. Their lipophilicity can be harnessed to improve the solubility and bioavailability of poorly soluble drugs.

Summary of Applications

Hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]- exhibits a range of applications across pharmaceutical and biochemical fields:

Application AreaSpecific Use
PharmaceuticalsAnti-inflammatory and analgesic development
Antimicrobial agents
BiochemistryEnzyme inhibition studies
Drug delivery systems

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The target compound’s 4-methylphenyl group distinguishes it from analogs with different aromatic substituents. For example:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid 4-(Dimethylamino)benzoyl C₁₅H₂₂N₂O₃ Enhanced electron-donating properties; used in fluorescent biomolecule labeling .
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid Styrenesulfonyl C₁₄H₁₉NO₄S Potential for photo-crosslinking due to vinyl group .
6-(4-Hydroxy-3-Methoxyphenyl)-hexanonic acid 4-Hydroxy-3-methoxyphenyl C₁₃H₁₈O₄ Antispasmodic activity similar to loperamide .

Key Insights :

  • Electron-donating groups (e.g., dimethylamino in ) increase solubility and alter electronic properties, whereas electron-withdrawing groups (e.g., sulfonyl in the target compound) enhance stability and hydrogen-bonding capacity.
  • The 4-methyl group in the target compound balances lipophilicity and steric effects, making it suitable for drug design .

Functional Group Modifications

A. Sulfonamide vs. Amide/Carbamate Derivatives
Compound Type Example Functional Group Key Applications Reference
Sulfonamide (Target) 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid -SO₂-NH- Potential protease inhibition due to sulfonamide’s electron-withdrawing nature .
Amide 6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid -CO-NH- Fluorescent probes; used in biomolecule labeling .
Carbamate 6-(Boc-amino)hexanoic acid -O-CO-NH- Peptide synthesis (Boc protection) .

Impact on Properties :

  • Sulfonamides exhibit stronger acidity (pKa ~1–2) compared to amides (pKa ~15–20), influencing solubility and binding interactions.
  • Carbamates (e.g., Boc-protected derivatives) are hydrolytically stable, enabling controlled release in drug delivery .

Key Observations :

  • The target compound’s synthesis likely follows standard sulfonylation protocols, similar to other sulfonamide derivatives.
  • Higher yields are reported for carbamate derivatives (e.g., 87% in ) compared to sulfonamides, possibly due to milder reaction conditions.

Physicochemical Properties

Property Target Compound 6-(Boc-amino)hexanoic acid 6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid
Molecular Weight 285.36 g/mol 278.35 g/mol 278.35 g/mol
logP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~1.5 (due to polar dimethylamino group)
Solubility Moderate in polar solvents High in DMF/DMSO High in aqueous buffers

Preparation Methods

Sulfonylation of 6-Aminohexanoic Acid

The most widely reported method involves the reaction of 6-aminohexanoic acid with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions.

Procedure :

  • Reagents :

    • 6-Aminohexanoic acid (1.0 equiv)

    • 4-Methylbenzenesulfonyl chloride (1.1 equiv)

    • Triethylamine (2.0 equiv, base)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

  • Steps :

    • Dissolve 6-aminohexanoic acid and triethylamine in anhydrous DCM at 0°C.

    • Add 4-methylbenzenesulfonyl chloride dropwise under nitrogen.

    • Stir at room temperature for 4–12 hours.

    • Quench with water, extract with DCM, and dry over Na₂SO₄.

    • Purify via recrystallization (acetone/water) or silica gel chromatography.

Yield : 75–85%.

Key Data :

ParameterValue
Reaction Temperature0°C → 25°C
SolventDichloromethane
BaseTriethylamine
PurificationRecrystallization (acetone/H₂O)

Mechanism :
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl, which is neutralized by triethylamine.

Alternative Route via Sulfonate Esters

A patent (WO2004020401A1) describes sulfonamide synthesis using alkyl sulfonates instead of sulfonyl chlorides.

Procedure :

  • Reagents :

    • Ethyl 4-methylbenzenesulfonate (1.0 equiv)

    • 6-Aminohexanoic acid (1.0 equiv)

    • Hydrocarbon solvent (toluene or benzene).

  • Steps :

    • Reflux ethyl 4-methylbenzenesulfonate and 6-aminohexanoic acid in toluene at 80–100°C for 6–10 hours.

    • Remove ethanol byproduct via distillation.

    • Filter and wash the precipitate with cold toluene.

Yield : 60–70%.

Key Data :

ParameterValue
Reaction Temperature80–100°C
SolventToluene
CatalystNone (neutral conditions)
Byproduct RemovalDistillation of ethanol

Advantages :

  • Avoids HCl generation, suitable for acid-sensitive substrates.

Synthesis of Key Intermediate: 6-Aminohexanoic Acid

The availability of 6-aminohexanoic acid is critical. Industrial methods include:

Hydrolysis of ε-Caprolactam

Procedure :

  • Reflux ε-caprolactam with aqueous HCl (6 M) at 100°C for 8 hours.

  • Neutralize with NaOH and isolate via crystallization.

Yield : 90–95%.

Catalytic Hydrogenation of 6-Cyanohexanoic Acid

Procedure :

  • Hydrogenate 6-cyanohexanoic acid over Raney nickel (H₂, 50 psi, 30°C).

  • Filter and concentrate to obtain 6-aminohexanoic acid.

Yield : 80–88%.

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DCM, THF) enhance reaction rates but may require anhydrous conditions.

  • Triethylamine is preferred over weaker bases (e.g., pyridine) for efficient HCl scavenging.

Side Reactions

  • Di-sulfonylation : Minimized by using a slight excess of sulfonyl chloride (1.1 equiv).

  • Carboxylic Acid Activation : Unlikely under mild conditions but may occur at high temperatures.

Purification Challenges

  • The product’s amphiphilic nature complicates crystallization. Mixed solvents (e.g., acetone/water) improve yield.

Industrial-Scale Production

Large-Scale Protocol :

  • Continuous Flow Reactor :

    • Pump 6-aminohexanoic acid and 4-methylbenzenesulfonyl chloride in THF through a reactor at 50°C.

    • In-line neutralization with triethylamine.

    • Crystallize the product via antisolvent addition (water).

Throughput : 10–20 kg/day.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Sulfonyl Chloride Route85≥98High$$
Sulfonate Ester Route70≥95Moderate$

Recommendation : The sulfonyl chloride route is preferred for high-priority applications, while the sulfonate ester method suits acid-sensitive substrates .

Q & A

Q. What computational tools predict the compound's interaction with biological targets, and how do they align with wet-lab data?

  • Workflow : Perform molecular docking (AutoDock Vina) against protein kinases (e.g., AXL PDB: 3F82). Validate predictions with surface plasmon resonance (SPR) binding assays. Discrepancies may arise from conformational flexibility; refine models using molecular dynamics simulations (GROMACS) .

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